3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
Description
3-[(2,6-Dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a 2,6-dichlorobenzyl ether substituent at the 3-position and a methyl group at the 2-position of the pyridinone ring. Pyridinones are heterocyclic compounds with a keto group on the nitrogen-containing ring, making them versatile scaffolds in medicinal chemistry, particularly for antimicrobial and antiviral applications . The 2,6-dichlorobenzyl moiety is notable for its electron-withdrawing properties, which can enhance metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXBQOCMBGUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone typically involves the reaction of 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Synthesis Methods :
- The synthesis typically involves nucleophilic substitution reactions where 2-methyl-4(1H)-pyridinone reacts with 2,6-dichlorobenzyl chloride in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) at elevated temperatures.
Biology
The compound has been investigated for its biological activities , including antimicrobial and anticancer properties. Its potential as a therapeutic agent is attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone exhibits significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Medicine
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent . Its structural features may allow it to act as an enzyme inhibitor or receptor modulator, influencing various biological pathways.
Case Studies
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Enzyme Inhibition : Research has focused on its role as an inhibitor for specific enzymes involved in metabolic pathways, suggesting potential applications in drug design for metabolic disorders .
Industry
In industrial applications, 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can be utilized in the development of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
The primary structural variations among analogs of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone occur at the 1-position of the pyridinone ring or the benzyl group substituents. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing Groups : The 2,6-dichlorobenzyloxy group is conserved across analogs, suggesting its critical role in target binding or stability.
Biological Activity
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyridinone core with a dichlorobenzyl substituent, which may enhance its interaction with biological targets. This article provides a comprehensive examination of its biological activity, synthesis, and potential applications.
Chemical Structure
The compound's molecular formula is , characterized by the following structural components:
- Pyridinone Core : The central structure that contributes to its biological activity.
- Dichlorobenzyl Group : This substitution may affect the compound's lipophilicity and interaction with biological targets.
Synthesis
The synthesis typically involves the reaction of 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures, facilitating nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicate that it can inhibit cell proliferation effectively:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| MDA-MB-231 | 10.5 |
These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms .
The precise mechanism of action for 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit certain kinases or enzymes involved in cellular proliferation and survival pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of pyridinones, including 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone. The results indicated a strong correlation between the presence of halogen substituents and increased antimicrobial activity .
Case Study 2: Cancer Cell Lines
In another investigation focusing on breast cancer treatment, the compound was combined with doxorubicin to assess potential synergistic effects. The combination therapy demonstrated enhanced cytotoxicity compared to doxorubicin alone, indicating a promising avenue for further research in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
